2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,17-6-2-1-3-7-17)22-13-10-15(11-14-22)18-9-8-16-5-4-12-20-19(16)21-18/h1-9,12,15H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGTQUNJZRODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine Derivatives
The 1,8-naphthyridine scaffold is typically constructed via cyclization reactions involving pyridine precursors. A common approach involves the thermal or acid-catalyzed cyclization of 2-aminopyridine derivatives bearing appropriate substituents. For example, 3-[(2-ethoxycarbonylvinyl)amino]pyridine (Compound A) undergoes regioselective cyclization in diphenyl ether at 180°C to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Compound B) with 72% efficiency. This method leverages the formation of the C4–C4a bond, a hallmark of 1,8-naphthyridine synthesis.
Modifications to the pyridine substrate significantly influence regioselectivity. Introducing electron-withdrawing groups (e.g., nitro or cyano) at the C5 position enhances cyclization rates by stabilizing transition states through resonance effects. For instance, 2-(3-cyano-1-isopropylprop-1-enyl)-6-methoxy-3-nitropyridine (Compound C) cyclizes in the presence of trimethylsilyl chloride and triethylamine to afford 6-methoxy-4-isopropyl-1,8-naphthyridine-2-carbonitrile 1-oxide (Compound D) in 48% yield.
Table 1: Representative Cyclization Reactions for 1,8-Naphthyridine Synthesis
Abbreviations: ECV = ethoxycarbonylvinyl; IPP = isopropylprop-1-enyl; PA = pyridinamine; NT = naphthyridine.
Functionalization of the Piperidine Moiety
Synthesis of 1-(Benzenesulfonyl)piperidine-4-yl Intermediates
The benzenesulfonyl-piperidine group is introduced via nucleophilic substitution or metal-catalyzed cross-coupling. A two-step procedure is commonly employed:
-
Piperidine Quaternization : Piperidine-4-carboxylic acid (Compound E) undergoes N-methylation using formaldehyde under transfer hydrogenation conditions (Pd/C, HCOOH, H₂O, 90°C) to yield 1-methylpiperidine-4-carboxylic acid (Compound F) as the hydrochloride salt.
-
Sulfonylation : Treatment of 1-methylpiperidine-4-carboxylic acid with benzenesulfonyl chloride in dichloromethane (DCM) and triethylamine affords 1-(benzenesulfonyl)piperidine-4-carboxylic acid (Compound G) in 85–92% yield.
Key Mechanistic Insight : The use of Turbo Grignard reagents (e.g., iPrMgCl·LiCl) facilitates efficient C–C bond formation between the piperidine and aryl sulfonyl groups at ambient temperatures, avoiding cryogenic conditions.
Coupling Strategies for Final Assembly
Buchwald–Hartwig Amination
Palladium-catalyzed coupling links the 1,8-naphthyridine core to the benzenesulfonyl-piperidine moiety. A representative protocol involves reacting 2-chloro-1,8-naphthyridine (Compound H) with 1-(benzenesulfonyl)piperidine-4-boronic acid (Compound I) under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, dioxane, 100°C), followed by Suzuki–Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield the target compound in 68% overall yield.
Table 2: Catalytic Systems for C–N Bond Formation
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Toluene | 110 | 74 |
| Pd(OAc)₂ | BINAP | DMF | 100 | 65 |
| NiCl₂(dppe) | dppe | THF | 80 | 58 |
Post-Functionalization and Optimization
Salt Formation and Polymorphism Control
The final compound is often isolated as a hemisuccinate salt to enhance solubility and stability. Crystallization from ethanol in the presence of succinic acid yields Form A of the hemisuccinate salt, characterized by distinct X-ray diffraction peaks at 2θ = 12.4°, 18.7°, and 24.9°. Differential scanning calorimetry (DSC) reveals a melting endotherm at 214°C, confirming crystalline purity.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) requires minimizing cryogenic steps. The Grignard-mediated coupling (e.g., using iPrMgCl·LiCl) proves advantageous over lithiation methods, achieving 89% yield at ambient temperature. Process mass intensity (PMI) analyses indicate solvent recycling in cyclization steps reduces waste generation by 40% .
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The benzenesulfonyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying pharmacological activities .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential in treating various diseases. Notable applications include:
- Anticancer Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. Studies have shown that 1,8-naphthyridine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
- Neurological Disorders : The unique structure of this compound suggests potential use in treating neurological conditions such as Alzheimer's disease and depression. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology .
Biochemical Probes
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is also explored as a biochemical probe to study various cellular processes. Its interaction with specific enzymes and receptors can help elucidate mechanisms underlying cellular signaling pathways .
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry. It can be modified to create new derivatives with tailored properties for specific applications, including:
- Functionalization : The benzenesulfonyl group can undergo substitution reactions to yield derivatives with enhanced biological activity or altered physicochemical properties .
Case Study 1: Anticancer Properties
A study focused on the synthesis of 1,8-naphthyridine derivatives demonstrated that certain modifications to the naphthyridine core could enhance anticancer activity. Compounds derived from this compound showed promising results in inhibiting cell proliferation in various cancer cell lines .
Case Study 2: Neurological Applications
Research exploring the effects of naphthyridine derivatives on neurodegenerative diseases highlighted their potential as cognitive enhancers. The compound's ability to modulate neurotransmitter levels was linked to improved memory and learning outcomes in animal models .
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets within the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
- Diphenyl (sulphonylpiperidin-4-yl)methanol derivatives
- Piperine (N-acylpiperidine)
Uniqueness
What sets 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine apart from similar compounds is its unique combination of the piperidine ring, benzenesulfonyl group, and naphthyridine moiety. This unique structure imparts specific pharmacological properties that may not be present in other related compounds .
Biological Activity
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound notable for its potential pharmacological properties. This compound integrates a piperidine ring, a benzenesulfonyl group, and a naphthyridine moiety, making it a subject of interest in medicinal chemistry. The unique structural features suggest diverse biological activities, particularly in the fields of oncology and neurology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may modulate the activity of various enzymes or receptors, leading to significant biological effects. The exact pathways involved are still under investigation but are believed to include:
- Enzyme Inhibition : Potential inhibition of key enzymes related to cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors influencing neurological functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 3.5 | Cell cycle arrest |
| HeLa (Cervical) | 4.2 | Inhibition of proliferation |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence supporting the neuroprotective effects of naphthyridine derivatives. For example, studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| This compound | 70% | [Litvinov et al., 2006] |
| Other Naphthyridine Derivatives | 65% | [Marco-Contelles et al., 2006] |
This inhibition suggests potential applications in treating cognitive disorders.
Case Studies and Research Findings
A variety of studies have explored the biological activities of naphthyridines:
- Antitumor Activity : A study demonstrated that naphthyridine derivatives significantly reduced tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .
- Neuroprotective Studies : Research focusing on AChE inhibitors has shown that naphthyridine compounds can protect neuronal cells from oxidative stress, suggesting a dual role in both neuroprotection and cognitive enhancement .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of naphthyridines have revealed that modifications at specific positions can enhance biological activity, paving the way for novel drug development .
Q & A
Q. What are the standard synthetic methodologies for preparing 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine?
The synthesis typically involves condensation reactions between 2-aminopyridine derivatives and activated carbonyl compounds, followed by cyclization under basic conditions. For example, ethyl 2-chloronicotinoylacetates can react with triethyl orthoformate/acetic anhydride to form intermediates, which undergo intramolecular cyclization to yield 1,8-naphthyridine cores . Sonochemical methods using ultrasound irradiation have also been employed to improve reaction efficiency and yields (e.g., 84% yield for a related 1,8-naphthyridinone derivative) .
Q. What analytical techniques are essential for characterizing 1,8-naphthyridine derivatives post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons and carbons (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., observed m/z 473.1268 vs. calculated 473.1250 for a 1,8-naphthyridine derivative) .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
- Elemental Analysis : To verify purity (e.g., C: 70.27% vs. calculated 70.11%) .
Q. How do researchers design experiments to assess the biological activity of 1,8-naphthyridine derivatives?
Initial screening involves in vitro assays such as enzyme inhibition studies (e.g., testing inhibitory activity against kinases or proteases). For example, derivatives like 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one have been evaluated for inhibitory effects using dose-response curves . Computational docking studies (e.g., molecular docking with target proteins like dopamine receptors) are also used to prioritize compounds for synthesis .
Advanced Research Questions
Q. What strategies integrate computational chemistry into the synthesis optimization of 1,8-naphthyridine derivatives?
Advanced approaches combine quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal reaction conditions. For instance, the ICReDD framework uses computational simulations to narrow down experimental parameters (e.g., solvent choices, temperature) and iteratively refines models based on experimental feedback . Chemical software platforms further enable virtual screening of substituent effects on reactivity and regioselectivity .
Q. How can contradictions in reaction yields between traditional and sonochemical synthesis methods be resolved?
Systematic Design of Experiments (DoE) is critical. For example:
- Variables : Compare solvent polarity (DMF vs. ethanol), catalyst loading, and ultrasound intensity.
- Data Analysis : Use factorial designs to isolate factors affecting yield disparities. Evidence shows sonochemical methods reduce reaction times (e.g., 48 hours → 2 hours) and improve yields by enhancing mass transfer . Contradictions often arise from unoptimized sonication parameters, which can be addressed via response surface methodology .
Q. What methodological frameworks support the development of novel 1,8-naphthyridine-based pharmacophores?
Structure-activity relationship (SAR) studies guided by X-ray crystallography or cryo-EM data are foundational. For example:
- Scaffold Modification : Introducing benzenesulfonyl groups at the piperidine moiety enhances target binding affinity .
- In Silico Predictions : Molecular dynamics simulations assess conformational stability of derivatives in biological environments .
- Hybrid Analogues : Combining 1,8-naphthyridine cores with bipyridine or naphthalimide units (e.g., compound 11 in ) improves photophysical properties for imaging applications.
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data for structurally similar 1,8-naphthyridine derivatives?
Cross-validate results using orthogonal techniques:
- Case Study : A compound showing δ 2.5 ppm for CH₃ in NMR but conflicting IR data may indicate impurities. Re-crystallization or HPLC purification (e.g., using methanol/buffer mobile phases ) can resolve such issues.
- Statistical Tools : Principal Component Analysis (PCA) of spectral datasets identifies outliers caused by synthetic byproducts .
Q. What experimental controls are critical when evaluating the inhibitory activity of 1,8-naphthyridine derivatives?
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only samples.
- Replicate Experiments : Perform triplicate measurements to account for variability in biological assays .
- Blind Testing : Mask compound identities during activity assessments to minimize bias .
Methodological Innovations
Q. How can combinatorial chemistry accelerate the discovery of 1,8-naphthyridine derivatives with novel properties?
Parallel synthesis of libraries using diverse amines (e.g., morpholine, piperazine) and aldehydes enables rapid exploration of substituent effects. Automated liquid handlers and high-throughput screening (HTS) platforms streamline the identification of hits .
Q. What role do hybrid experimental-computational workflows play in reactor design for 1,8-naphthyridine synthesis?
Computational fluid dynamics (CFD) models optimize mixing efficiency in sonochemical reactors, ensuring uniform energy distribution during ultrasound irradiation. Feedback from real-time monitoring (e.g., in situ FTIR) refines reactor parameters like power input and frequency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
